L-Serin-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

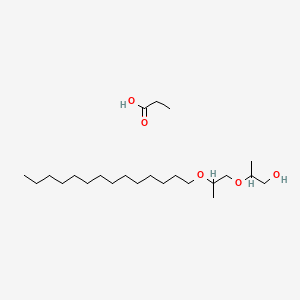

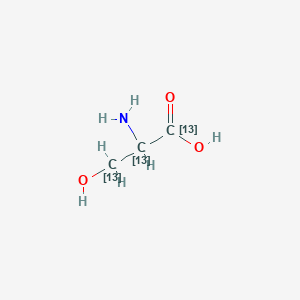

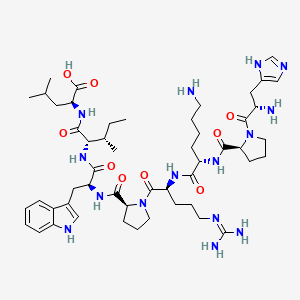

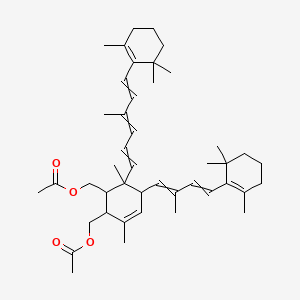

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid is a stable isotope-labeled form of L-Serine, a non-essential amino acid that plays a crucial role in various metabolic processes. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Wissenschaftliche Forschungsanwendungen

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

Biology: Helps in studying protein synthesis and cellular metabolism.

Medicine: Used in research related to neurological disorders and cancer metabolism.

Industry: Employed in the production of labeled compounds for pharmaceutical research .

Wirkmechanismus

Target of Action

L-Serine-13C3 is a variant of the amino acid L-Serine, labeled with the stable isotope Carbon-13 . As an amino acid, its primary targets are the various proteins within the body that it helps to construct. It plays a central role in cellular proliferation .

Mode of Action

L-Serine-13C3 interacts with its targets by being incorporated into proteins during the process of protein synthesis . This incorporation happens during the translation phase of protein synthesis, where the L-Serine-13C3 is added to the growing polypeptide chain.

Biochemical Pathways

L-Serine is synthesized from central metabolic pathway intermediates . It plays a role in the biosynthesis pathways of other amino acids and even phospholipids . Furthermore, L-Serine can be a substrate for a Ser/Thr dehydratase, resulting in pyruvate and 2-oxobutyrate, thus being an amino acid with anaplerotic potential .

Result of Action

The result of L-Serine-13C3’s action is the creation of proteins that are essential for various biological functions. These proteins contribute to cellular structure, function, and regulation of the body’s tissues and organs .

Biochemische Analyse

Biochemical Properties

L-Serine-13C3 is involved in numerous biochemical reactions, primarily as a precursor to other amino acids and biomolecules. It interacts with enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are involved in its biosynthesis from 3-phosphoglycerate . These interactions are crucial for the synthesis of glycine and cysteine, as well as for the production of phospholipids and sphingolipids. L-Serine-13C3 also plays a role in the synthesis of purines and pyrimidines, which are essential for DNA and RNA production.

Cellular Effects

L-Serine-13C3 influences various cellular processes, including cell proliferation, differentiation, and survival. It is essential for the synthesis of proteins and nucleotides, which are vital for cell growth and division. L-Serine-13C3 also affects cell signaling pathways, such as the mTOR pathway, which regulates cell growth and metabolism. Additionally, it impacts gene expression by serving as a substrate for the synthesis of one-carbon units, which are necessary for methylation reactions .

Molecular Mechanism

The molecular mechanism of L-Serine-13C3 involves its role as a substrate for various enzymes and its participation in metabolic pathways. It binds to enzymes such as phosphoglycerate dehydrogenase, facilitating the conversion of 3-phosphoglycerate to phosphohydroxypyruvate. L-Serine-13C3 also acts as a donor of one-carbon units in the folate cycle, which is essential for the synthesis of methionine and thymidylate. These interactions result in the regulation of gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Serine-13C3 can change over time due to its stability and degradation. Studies have shown that L-Serine-13C3 remains stable under controlled conditions, but its degradation can occur when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with L-Serine-13C3 contributing to sustained cell growth and metabolic activity.

Dosage Effects in Animal Models

The effects of L-Serine-13C3 vary with different dosages in animal models. At low doses, L-Serine-13C3 supports normal cellular functions and metabolic processes. At high doses, it can lead to toxic effects, such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular metabolism and gene expression .

Metabolic Pathways

L-Serine-13C3 is involved in several metabolic pathways, including the serine biosynthesis pathway, the folate cycle, and the glycine and cysteine synthesis pathways. It interacts with enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are essential for its conversion from 3-phosphoglycerate. L-Serine-13C3 also affects metabolic flux and metabolite levels by serving as a precursor for various biomolecules .

Transport and Distribution

Within cells and tissues, L-Serine-13C3 is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and is distributed to various cellular compartments, including the cytoplasm and mitochondria. L-Serine-13C3’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

L-Serine-13C3 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments. L-Serine-13C3’s presence in the mitochondria is particularly important for its role in energy metabolism and the synthesis of mitochondrial proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be synthesized through several methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the metabolic pathways of microorganisms that naturally produce L-Serine. The reaction conditions typically involve controlled fermentation processes with specific carbon-13 labeled substrates .

Industrial Production Methods

Industrial production of 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in bioreactors with a medium containing carbon-13 labeled glucose or other precursors. The fermentation process is optimized to maximize the yield of 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid, which is then purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be oxidized to form hydroxypyruvate.

Reduction: It can be reduced to form 3-phosphoglycerate.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Hydroxypyruvate

Reduction: 3-Phosphoglycerate

Substitution: Various L-Serine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid,15N: Labeled with both carbon-13 and nitrogen-15.

L-Serine-15N: Labeled with nitrogen-15.

L-Alanine-13C3: Another amino acid labeled with carbon-13

Uniqueness

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid is unique due to its specific labeling with three carbon-13 atoms, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its ability to be incorporated into various metabolic pathways without altering the natural biochemical processes makes it a valuable tool in research .

Eigenschaften

IUPAC Name |

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.071 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)